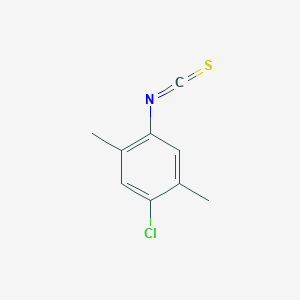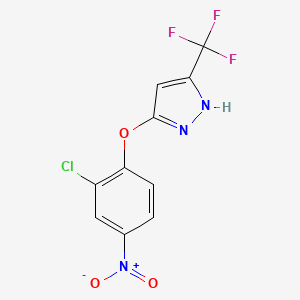
2,4-Dibromo-3,5-dichloroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-dichloroiodobenzene typically involves halogenation reactions starting from benzene or its derivatives. One common method is the sequential halogenation of benzene, where the benzene ring is first chlorinated, followed by bromination and iodination under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: 2,4-Dibromo-3,5-dichlorobenzoic acid.
Reduction: 2,4-Dibromo-3,5-dichloroaniline.
Substitution: 2,4-Dibromo-3,5-dichloronitrobenzene.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,5-dichloroiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-3,5-dichloroiodobenzene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparación Con Compuestos Similares
2,4-Dibromo-3,5-dichloroiodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:
2,4-Dibromochlorobenzene: Lacks iodine atoms.
3,5-Dichloroiodobenzene: Lacks bromine atoms.
2,4-Dibromo-3,5-dichlorobenzene: Lacks iodine atoms.
Propiedades
Fórmula molecular |
C6HBr2Cl2I |
|---|---|
Peso molecular |
430.69 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6HBr2Cl2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
Clave InChI |
PECOMSYKWWEAJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)Br)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)




![3-(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B15362270.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)
![Methyl (4AR,7AS)-1,2,3,4,5,6,7,7A-octahydrocyclopenta[B]pyridine-4A-carboxylate](/img/structure/B15362291.png)

